molecular formula C23H24N4O3 B11574526 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11574526
M. Wt: 404.5 g/mol
InChI Key: KFHQVKQFYLXWEH-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and various substituents

Preparation Methods

The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the formation of the oxazole ring. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions depend on the desired transformation. Major products formed from these reactions can include derivatives with modified functional groups, which may exhibit different biological activities.

Scientific Research Applications

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the compound’s binding affinity and selectivity, while the oxazole ring may contribute to its overall stability and reactivity. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include those with piperazine or oxazole rings, such as:

These compounds share structural similarities but may differ in their specific substituents and biological activities

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H24N4O3/c1-17-3-7-20(8-4-17)29-16-22-25-21(15-24)23(30-22)27-13-11-26(12-14-27)18-5-9-19(28-2)10-6-18/h3-10H,11-14,16H2,1-2H3

InChI Key

KFHQVKQFYLXWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCN(CC3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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